Structural Differentiation: Bis-Heterocyclic Scaffold Versus Simpler Isoxazole or Oxazole Analogs
3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole contains both a 1,2-oxazole (isoxazole) and a 1,3-oxazole ring connected via a direct C–C bond, distinguishing it from simpler mono-heterocyclic analogs such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4) or 2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole (CAS 477867-61-1). The bis-heterocyclic architecture provides two distinct heteroatom arrays capable of hydrogen bonding (5 total H-bond acceptors) and metal coordination, a feature absent in single-ring comparators [1]. This structural complexity has been exploited in kinase inhibitor patents (e.g., VEGFR2, CDK2, CDK4 inhibition) where oxazole–isoxazole hybrids have shown differentiated selectivity profiles compared to single-heterocycle leads [2].
| Evidence Dimension | Number of heterocyclic rings and H-bond acceptor count |
|---|---|
| Target Compound Data | 2 heterocyclic rings (1,2-oxazole + 1,3-oxazole); 5 H-bond acceptors; 0 H-bond donors; Rotatable bonds: 4 [1] |
| Comparator Or Baseline | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4): 1 heterocyclic ring; 4 H-bond acceptors; 1 H-bond donor; Rotatable bonds: 2. 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole (CAS 477867-61-1): 1 heterocyclic ring; 3 H-bond acceptors; 0 H-bond donors; Rotatable bonds: 3. |
| Quantified Difference | Target compound has +1 heterocyclic ring, +1 to +2 H-bond acceptors, and +1 to +2 rotatable bonds versus single-ring comparators [1]. |
| Conditions | Computed molecular descriptors (PubChem 2.1, 2021 release). |
Why This Matters
The bis-heterocyclic scaffold provides a greater number of potential target-interaction points (hydrogen bonding, π-stacking) compared to single-ring analogs, which may enable binding to kinase pockets that are inaccessible to simpler chemotypes.
- [1] PubChem Compound Summary for CID 1489647, 3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/338391-67-6. View Source
- [2] GlaxoSmithKline. Oxazole derivatives, which are useful as VEGFR2, CDK2, and CDK4 inhibitors. US Patent Application Publication US 2005/0288515 A1, December 29, 2005. View Source
